methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate
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Overview
Description
16R-sitsirikine is a natural product belonging to the class of monoterpenoid indole alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16R-sitsirikine involves multiple steps, starting from simpler indole derivativesThe reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate .
Industrial Production Methods
Industrial production of 16R-sitsirikine is primarily achieved through extraction from the Catharanthus roseus plant. The plant material is processed to isolate the alkaloid, which is then purified using chromatographic techniques. This method ensures a high yield of the compound with a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
16R-sitsirikine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 16R-sitsirikine can lead to the formation of various oxygenated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
16R-sitsirikine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of more complex alkaloids and as a model compound for studying reaction mechanisms.
Biology: It is used to study the biosynthesis of indole alkaloids in plants and their role in plant defense mechanisms.
Industry: It is used in the production of various pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 16R-sitsirikine involves its interaction with specific molecular targets and pathways in biological systems. It is known to interact with enzymes involved in the biosynthesis of indole alkaloids, leading to the formation of various bioactive compounds. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key enzymes and signaling pathways .
Comparison with Similar Compounds
16R-sitsirikine can be compared with other similar compounds, such as:
Catharanthine: Another indole alkaloid from Catharanthus roseus, known for its anticancer properties.
Vinblastine: A dimeric indole alkaloid used in cancer chemotherapy.
Vincristine: Another dimeric indole alkaloid with potent anticancer activity
Uniqueness
What sets 16R-sitsirikine apart from these compounds is its unique chemical structure and its potential for use as a precursor in the synthesis of more complex alkaloids. Its relatively simple structure makes it an ideal model compound for studying the biosynthesis and chemical reactivity of indole alkaloids .
Properties
IUPAC Name |
methyl 2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,13,16-17,19,22,24H,1,8-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKCGXVOATXMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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